4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones and their derivatives . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and development .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride
- 4-Methoxy-2,3-dihydro-1-benzofuran-3-carbaldehyde
- (2,3-Dihydro-1-benzofuran-3-yl)acetic acid
Uniqueness
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)6(10)5-12-8;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
JCENRPPSQDYEBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CO2)N.Cl |
Origin of Product |
United States |
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